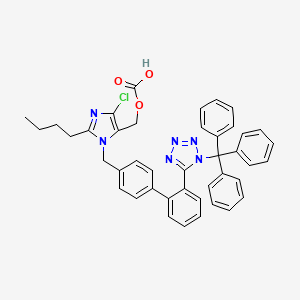
N-Trityl Losartan Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl Losartan Carboxylic Acid is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The compound has a molecular formula of C41H35ClN6O2 and a molecular weight of 679.21 g/mol . It is primarily used in research settings, particularly in the study of proteomics and analytical method development .
Preparation Methods
The synthesis of N-Trityl Losartan Carboxylic Acid involves several steps. One common method includes the initial synthesis of 2-butyl-4-chloro-1-[2’-(2-trityl-2H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-imidazole-5-aldehyde. This intermediate is then reacted with sodium borohydride to obtain crude N-Trityl Losartan, which is subsequently refined and dried . The process is noted for its simplicity, high purity, and low cost .
Chemical Reactions Analysis
N-Trityl Losartan Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various chlorinating agents for substitution reactions . The major products formed from these reactions are typically derivatives of the original compound, which can be used for further research and development .
Scientific Research Applications
N-Trityl Losartan Carboxylic Acid is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a reference material for analytical method development and validation, especially in the context of Losartan production . The compound is also used in the study of proteomics and quality control in pharmaceutical research .
Mechanism of Action
The mechanism of action of N-Trityl Losartan Carboxylic Acid is similar to that of Losartan. It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to the AT1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This inhibition leads to vasodilation and a reduction in blood pressure . The compound’s active metabolite binds to the AT1 receptor with high affinity, enhancing its therapeutic effects .
Comparison with Similar Compounds
N-Trityl Losartan Carboxylic Acid can be compared to other derivatives of Losartan, such as N-Trityl Losartan-D3 Carboxylic Acid. While both compounds share similar structures and applications, this compound is unique in its specific use for proteomics research and analytical method development . Other similar compounds include various Losartan impurities and analogs, which are used for different research purposes .
Properties
IUPAC Name |
[2-butyl-5-chloro-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H37ClN6O3/c1-2-3-23-38-44-39(43)37(29-52-41(50)51)48(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-45-46-47-49(40)42(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3,(H,50,51) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJBBFGCLFICMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














